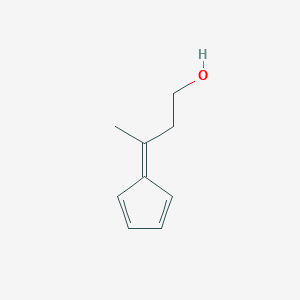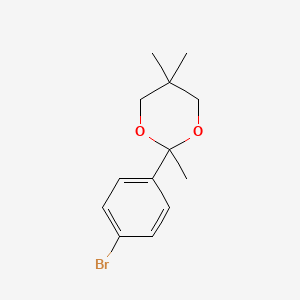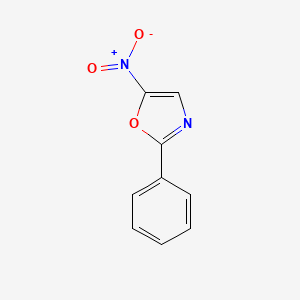
5-Nitro-2-phenyl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2-phenyl-1,3-oxazole is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its nitro group at the 5-position and a phenyl group at the 2-position. It is part of the broader class of oxazole derivatives, which are known for their diverse biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-phenyl-1,3-oxazole can be achieved through several methods:
Robinson-Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones.
Fischer Oxazole Synthesis: This method uses cyanohydrins and aldehydes.
Van Leusen Reaction: This reaction involves aldehydes and TosMIC (tosylmethyl isocyanide).
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of these processes .
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-2-phenyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.
Major Products
Oxidation: Products include various nitro-derivatives.
Reduction: Products include amino-derivatives.
Substitution: Products include halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
5-Nitro-2-phenyl-1,3-oxazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Nitro-2-phenyl-1,3-oxazole involves its interaction with various molecular targets:
Molecular Targets: It can target enzymes and proteins involved in cellular processes.
Pathways Involved: It may inhibit specific pathways related to inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Nitro-2-phenyl-1,3-oxadiazole
- 5-Nitro-2-phenyl-1,3-thiazole
- 5-Nitro-2-phenyl-1,3-isoxazole
Uniqueness
5-Nitro-2-phenyl-1,3-oxazole is unique due to its specific arrangement of the nitro and phenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
92629-10-2 |
|---|---|
Fórmula molecular |
C9H6N2O3 |
Peso molecular |
190.16 g/mol |
Nombre IUPAC |
5-nitro-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-6-10-9(14-8)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
AVTDRPBVMWHLPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


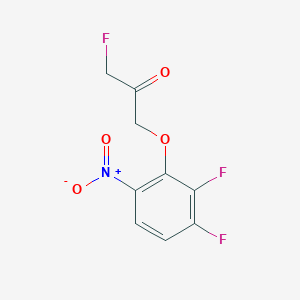
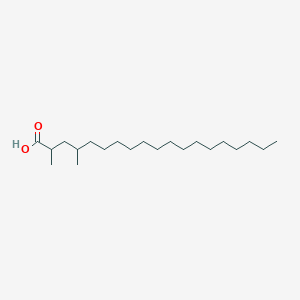
![4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol](/img/structure/B14342931.png)
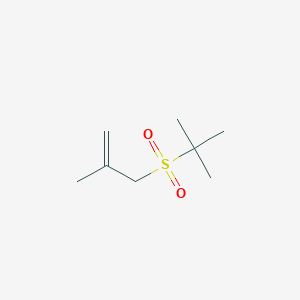
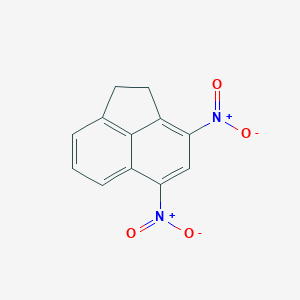
![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14342947.png)
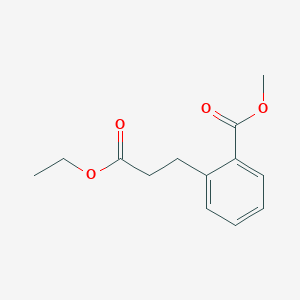
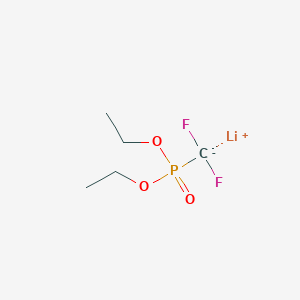
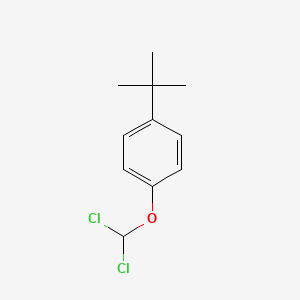
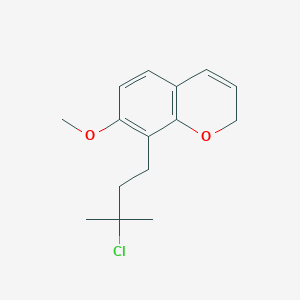
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride](/img/structure/B14342963.png)
